molecular formula C14H29Cl2N3O2 B1396483 Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride CAS No. 1257849-32-3

Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride

Cat. No.: B1396483
CAS No.: 1257849-32-3
M. Wt: 342.3 g/mol
InChI Key: IXPRGWXQZOYZBM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride is a synthetic organic compound belonging to the class of piperidine derivatives Piperidine rings are six-membered heterocyclic structures containing one nitrogen atom, which are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through various methods, such as the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.

    Functionalization: The piperidine ring is then functionalized to introduce the aminopiperidine moiety. This can be done through nucleophilic substitution reactions where an amine group is introduced.

    Esterification: The carboxylate ester group is introduced via esterification reactions, typically using ethyl chloroformate or similar reagents.

    Final Assembly: The final step involves the coupling of the aminopiperidine intermediate with the esterified piperidine, followed by purification and conversion to the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring or the aminopiperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.

    Pharmaceutical Research: It serves as an intermediate in the development of new drugs, especially those aimed at treating neurological disorders.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.

    Piperidine-1-carboxylate: A compound with a carboxylate group attached to the piperidine ring.

Uniqueness

Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both the aminopiperidine and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.2ClH/c1-2-19-14(18)17-9-3-12(4-10-17)11-16-7-5-13(15)6-8-16;;/h12-13H,2-11,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPRGWXQZOYZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride
Reactant of Route 2
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride
Reactant of Route 3
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride
Reactant of Route 4
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride
Reactant of Route 5
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride
Reactant of Route 6
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride

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